molecular formula C12H12BBrF4O2 B14859983 2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1111096-10-6

2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14859983
CAS No.: 1111096-10-6
M. Wt: 354.93 g/mol
InChI Key: FWPCPWPEIQINBH-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that features a brominated and tetrafluorinated phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2,3,5,6-tetrafluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in coupling reactions, forming stable carbon-carbon bonds. The boronic ester group interacts with palladium catalysts to facilitate these reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide

Uniqueness

Compared to similar compounds, 2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique reactivity due to the presence of both the boronic ester and the brominated tetrafluorophenyl group. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

1111096-10-6

Molecular Formula

C12H12BBrF4O2

Molecular Weight

354.93 g/mol

IUPAC Name

2-(4-bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H12BBrF4O2/c1-11(2)12(3,4)20-13(19-11)5-7(15)9(17)6(14)10(18)8(5)16/h1-4H3

InChI Key

FWPCPWPEIQINBH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)F)Br)F)F

Origin of Product

United States

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